molecular formula C22H27N3O6 B2740002 ethyl 4-(1-(2-(dimethylamino)ethyl)-2-(furan-2-yl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 848920-00-3

ethyl 4-(1-(2-(dimethylamino)ethyl)-2-(furan-2-yl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No. B2740002
CAS RN: 848920-00-3
M. Wt: 429.473
InChI Key: HISKNWJJBDLBMH-UHFFFAOYSA-N
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Description

Ethyl 4-(1-(2-(dimethylamino)ethyl)-2-(furan-2-yl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C22H27N3O6 and its molecular weight is 429.473. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research on related pyrrole and furan derivatives emphasizes the significance of these compounds in synthetic chemistry. Singh et al. (2014) synthesized a pyrrole chalcone derivative, highlighting the compound's synthesis via aldol condensation and its characterization through spectroscopic analyses. This study provides insights into the molecular interactions and the potential for creating diverse heterocyclic compounds, including oxirane, oxazoles, and pyridines, among others (Singh, Rawat, & Sahu, 2014). Similarly, Ergun et al. (2014) focused on synthesizing novel classes of compounds, demonstrating the versatility of furan-fused heterocycles in creating intricate molecular structures (Ergun, Dengiz, Ozer, Şahin, & Balci, 2014).

Quantum Chemical Calculations and Molecular Interactions

The quantum chemical calculations offer a deeper understanding of the electronic and structural properties of such compounds. Singh et al. (2014) provided a comprehensive analysis of ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, revealing its potential in forming heterocyclic compounds and its suitability as a non-linear optical material through vibrational analysis and first hyperpolarizability calculations (Singh, Rawat, & Sahu, 2014).

Supramolecular Structures and Crystal Engineering

The study of pyrrole-2-carboxylates by Yin and Li (2006) illustrates the potential of these compounds in crystal engineering, showcasing how they can form robust supramolecular structures. This research identifies a novel supramolecular synthon, demonstrating its utility in the self-assembly of crystals, which is crucial for designing new materials with desired properties (Yin & Li, 2006).

properties

IUPAC Name

ethyl 4-[(E)-[1-[2-(dimethylamino)ethyl]-2-(furan-2-yl)-4,5-dioxopyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O6/c1-6-30-22(29)17-12(2)15(13(3)23-17)19(26)16-18(14-8-7-11-31-14)25(10-9-24(4)5)21(28)20(16)27/h7-8,11,18,23,26H,6,9-10H2,1-5H3/b19-16+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZTWEKBLIAURB-KNTRCKAVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=CO3)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(C(=C(N1)C)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=CO3)/O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(1-(2-(dimethylamino)ethyl)-2-(furan-2-yl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

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